Einecs 266-986-1

Description

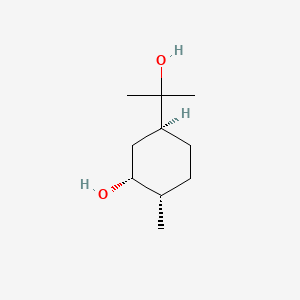

Structure

3D Structure

Propriétés

Numéro CAS |

67738-02-7 |

|---|---|

Formule moléculaire |

C10H20O2 |

Poids moléculaire |

172.26 g/mol |

Nom IUPAC |

(1R,2S,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |

Clé InChI |

QTJUHINKPNOAEU-XHNCKOQMSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H](C[C@H]1O)C(C)(C)O |

SMILES canonique |

CC1CCC(CC1O)C(C)(C)O |

Origine du produit |

United States |

Mechanistic Investigations and Novel Synthesis Methodologies for 1 Methoxy 2 Propanol

Catalytic Pathways in the Synthesis of 1-Methoxy-2-Propanol (B31579) and its Derivatives

The synthesis of 1-methoxy-2-propanol is primarily achieved through the reaction of propylene (B89431) oxide with methanol (B129727). atamanchemicals.com The choice of catalyst is crucial as it dictates the product distribution. Basic catalysts predominantly yield 1-methoxy-2-propanol, while acidic catalysts tend to produce a mixture of 1-methoxy-2-propanol and its isomer, 2-methoxy-1-propanol. researchgate.nettandfonline.com

Homogeneous Catalysis Approaches

Homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH), have been traditionally used for the industrial production of 1-methoxy-2-propanol. researchgate.netgoogle.com While effective, these catalysts often require a large excess of methanol and can lead to the formation of byproducts. google.com Research into more selective homogeneous catalysts has explored the use of racemic catalysts comprising an asymmetric polydentate ligand complexed with a metal atom, which has shown to achieve selectivities for 1-methoxy-2-propanol greater than 98%. google.com Another approach involves the use of tetrabutylphosphonium (B1682233) carboxylate ionic liquids, which have demonstrated high catalytic activity and selectivity under milder reaction conditions. jxnutaolab.com

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer advantages in terms of separation, reusability, and reduced corrosion issues. asianpubs.org Various solid catalysts have been investigated for the synthesis of 1-methoxy-2-propanol.

Ionic liquids (ILs) have emerged as effective catalysts for the synthesis of propylene glycol methyl ether from methanol and propylene oxide. rsc.org Task-specific tetramethylguanidine-based ionic liquids can produce 1-methoxy-2-propanol in nearly 90% yield under significantly milder conditions than traditional catalysts. rsc.orgrsc.org These ILs can be reused multiple times without a considerable loss in activity or selectivity. rsc.orgrsc.org The combination of an IL catalyst like [N4444][Buty] with a micro-tubular circulating reactor has been shown to dramatically improve the reaction rate, shortening the reaction time from 180 minutes to 20 minutes while achieving a 92% yield of 1-methoxy-2-propanol. researchgate.net

Table 1: Performance of Ionic Liquid Catalysts in 1-Methoxy-2-Propanol Synthesis

| Catalyst | Reactor Type | Temperature (K) | Reaction Time | Yield of 1-methoxy-2-propanol | Reference |

|---|---|---|---|---|---|

| [TMG][Ac] | Batch | 343 | - | ~90% | rsc.org |

| [N4444][Buty] | Stirred Reactor | 383 | 180 min | - | researchgate.net |

| [N4444][Buty] | Micro-tubular Circulating Reactor | 383 | 20 min | 92% | researchgate.net |

| [P4444][Buty] | - | - | - | High | jxnutaolab.com |

Metal oxide nanocatalysts have shown significant potential in various organic syntheses, including alcohol oxidation. rsc.org In the synthesis of 1-methoxy-2-propanol, magnesium oxide (MgO) has been identified as a selective solid base catalyst. researchgate.netepa.gov The moderate base strength of MgO facilitates the selective synthesis of 1-methoxy-2-propanol, whereas stronger bases like CaO can lead to lower activity due to strong methanol adsorption, and Al2O3 shows low selectivity. researchgate.net In-situ FT-IR studies have revealed that methanol readily dissociates into a methoxide (B1231860) and a proton on the MgO surface. researchgate.netepa.gov The propylene oxide then reacts with the adsorbed methoxide in an anti-Markovnikov fashion, leading to high selectivity for 1-methoxy-2-propanol. epa.govpku.edu.cn Other metal oxides, such as α-Fe2O3, have also demonstrated high conversion and selectivity. researchgate.net

While basic catalysts are preferred for high selectivity to 1-methoxy-2-propanol, solid acid catalysts are also being developed for etherification reactions. rsc.orggoogle.com These catalysts, including sulfonic resins, zeolites, and grafted silicas, are primarily used in reactions like the etherification of glycerol (B35011). rsc.org The performance of these solid acid catalysts is influenced by both their acidity and surface polarity. rsc.org For instance, in the etherification of glycerol with ethanol (B145695), sulfonic-acid polystyrene resins (Amberlyst) and zeolites with intermediate aluminum content have shown the best compromise between activity and selectivity. rsc.org For reactions involving tertiary alcohols, acid ion-exchange resins are effective, though their thermal stability is a limitation. mdpi.com

Process Intensification Strategies in 1-Methoxy-2-Propanol Production

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. segovia-hernandez.com In the production of 1-methoxy-2-propanol, strategies like reactive distillation and the use of microreactors are being explored. Reactive distillation combines reaction and separation in a single unit, which can be beneficial for equilibrium-limited reactions. researchgate.net However, the presence of azeotropes, such as the one between methoxypropanol (B72326) and water, can complicate separation. atamanchemicals.com

The use of microreactors offers enhanced mass and heat transfer, leading to improved yields in shorter reaction times and better process control. atamanchemicals.com As mentioned earlier, coupling a micro-tubular circulating reactor with an ionic liquid catalyst significantly intensified the synthesis of 1-methoxy-2-propanol. researchgate.net This approach is considered an effective process intensification technique for highly efficient production. researchgate.net

Table of Compound Names

| Common Name/Abbreviation | IUPAC Name |

| 1-Methoxy-2-propanol / PGME | 1-Methoxypropan-2-ol |

| 2-Methoxy-1-propanol | 2-Methoxypropan-1-ol |

| Propylene Oxide / PO | Methyloxirane |

| Methanol | Methanol |

| Sodium Hydroxide / NaOH | Sodium Hydroxide |

| Magnesium Oxide / MgO | Magnesium Oxide |

| Calcium Oxide / CaO | Calcium Oxide |

| Aluminum Oxide / Al2O3 | Aluminum Oxide |

| [TMG][Ac] | 1,1,3,3-Tetramethylguanidinium Acetate (B1210297) |

| [N4444][Buty] | Tetrabutylammonium Butyrate |

| [P4444][Buty] | Tetrabutylphosphonium Butyrate |

| α-Fe2O3 | Iron(III) oxide |

| Sulfuric Acid / H2SO4 | Sulfuric Acid |

| Amberlyst | Sulfonated polystyrene resin |

Reactor Design and Optimization for Enhanced Yield

The synthesis of 1-methoxy-2-propanol is a critical industrial process, with worldwide production estimated between 100,000 and 500,000 tons annually. atamanchemicals.com The primary production route involves the ring-opening reaction of propylene oxide with methanol, a process that is heavily influenced by reactor design and operating conditions. atamanchemicals.comecoinvent.org

Conventional stirred-tank reactors have been a mainstay for this process. However, research has highlighted limitations, such as long reaction times, which can be up to 6 hours in some configurations. atamanchemicals.com To overcome these inefficiencies, significant research has been directed towards process intensification using advanced reactor technologies.

Microreactors, particularly micro-tubular circulating reactors, have emerged as a promising alternative. atamanchemicals.comresearchgate.net These reactors offer substantially higher heat and mass transfer rates due to their high surface-area-to-volume ratio. atamanchemicals.com This enhanced efficiency allows for a dramatic reduction in reaction time and an increase in yield. For instance, using an ionic liquid catalyst in a micro-tubular circulating reactor, the reaction time for 1-methoxy-2-propanol synthesis was shortened from 180 minutes in a conventional stirred reactor to just 20 minutes. researchgate.net This intensified process achieved a product yield of 92%. researchgate.net

Another advanced reactor configuration explored for this synthesis is the catalytic distillation (RD) column. atamanchemicals.comresearchgate.net In an RD process, the reaction and separation of products occur simultaneously within the same unit. This is particularly advantageous as it can shift the reaction equilibrium towards the desired product by continuously removing it from the reaction zone. atamanchemicals.com Studies using simulation software like ASPEN PLUS have been conducted to determine the optimal operating conditions, such as reflux ratio and pressure, for maximizing yield in an RD column. researchgate.net

The table below summarizes a comparison of different reactor types used in the synthesis of 1-methoxy-2-propanol.

| Reactor Type | Catalyst Type | Reaction Time | Yield | Reference |

| Conventional Stirred Reactor | Ionic Liquid | 180 min | - | researchgate.net |

| Micro-tubular Circulating Reactor | Ionic Liquid | 20 min | 92% | researchgate.net |

| Catalytic Distillation Column | Ion-Exchange Resin (UL301) | Continuous | Optimized via simulation | researchgate.net |

| Stainless Steel Autoclave | Nano metal oxide (α-Fe₂O₃) | 8 h | - | rsc.org |

Table 1: Comparison of Reactor Performance for 1-Methoxy-2-Propanol Synthesis.

Reaction Kinetics and Selectivity Control

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol can yield two primary isomers: the desired 1-methoxy-2-propanol (the secondary alcohol) and the by-product 2-methoxy-1-propanol (the primary alcohol). researchgate.net The distribution of these products, known as selectivity, is a critical aspect of the process and is largely controlled by the nature of the catalyst and the reaction kinetics. researchgate.net

Catalyst Influence on Selectivity:

The acid-base properties of the catalyst play a pivotal role in directing the reaction pathway. researchgate.net

Basic catalysts favor the formation of 1-methoxy-2-propanol. researchgate.net The mechanism on a basic catalyst like Magnesium Oxide (MgO) involves the dissociation of methanol into a methoxide anion and a proton. researchgate.netepa.gov The reaction then proceeds via an anti-Markownikov addition of the methoxide to the propylene oxide ring, leading to high selectivity for the secondary alcohol isomer. researchgate.netepa.govpku.edu.cn

Acidic catalysts , in contrast, tend to favor the formation of the primary alcohol, 2-methoxy-1-propanol. researchgate.net

A variety of solid catalysts have been investigated to enhance selectivity. Nano metal oxides, such as α-Fe₂O₃, have shown outstanding performance, with 97.7% conversion of propylene oxide and 83.0% selectivity to 1-methoxy-2-propanol at 160°C. rsc.org Complex oxides, like ZrO₂-loaded MgO, have also demonstrated high selectivity, with the ratio of primary to secondary ether products being greater than 12. scientific.net

The table below presents the performance of various catalysts in the synthesis of 1-methoxy-2-propanol.

| Catalyst | Catalyst Type | Conversion (%) | Selectivity to 1-methoxy-2-propanol (%) | Temperature (°C) | Reference |

| α-Fe₂O₃ | Nano Metal Oxide (Basic) | 97.7 | 83.0 | 160 | rsc.org |

| CuO | Nano Metal Oxide | 97.9 | Lower than α-Fe₂O₃ | 160 | rsc.org |

| MgO | Solid Base | High | High | - | researchgate.netepa.gov |

| CaO | Solid Base | Low Activity/Selectivity | - | - | researchgate.netepa.gov |

| Al₂O₃ | Solid Acid/Base | Low Activity/Selectivity | - | - | researchgate.netepa.gov |

| MZ Complex Oxide | ZrO₂-loaded MgO | ~91 | High | - | scientific.net |

Table 2: Catalyst Performance and Selectivity.

Reaction Kinetics:

Understanding the reaction kinetics is essential for reactor design and optimization. Kinetic studies often involve determining the reaction rate constants for the formation of both the main product and by-products. In a study using an ionic liquid catalyst in a micro-tubular reactor, the main reaction rate to 1-methoxy-2-propanol (k₁) was found to be approximately 20 times larger than the side reaction rate to 2-methoxy-1-propanol (k₂) in the temperature range of 363–383 K. researchgate.net

Temperature is a critical parameter influencing reaction kinetics. In studies involving the epoxidation of propylene over a TS-1 catalyst in a trickle-bed reactor, it was noted that temperature elevation increased the production of 1-methoxy-2-propanol, suggesting that the activation energy for its formation is higher than that for the formation of propylene oxide itself. acs.org This highlights the kinetic control possible by manipulating reaction temperature. rsc.orgacs.org

Advanced Analytical Chemistry Techniques for 1 Methoxy 2 Propanol Characterization and Detection

Chromatographic Methodologies in Complex Matrices

Chromatography, a cornerstone of analytical chemistry, is extensively used for separating 1-Methoxy-2-propanol (B31579) from intricate mixtures, enabling its precise measurement.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 1-Methoxy-2-propanol. hpst.cz The method involves the separation of components in a sample as they are transported by a carrier gas through a stationary phase within a column. hpst.cz For the analysis of 1-Methoxy-2-propanol, specific GC methods have been developed. For instance, a common approach involves collecting the sample on a coconut shell charcoal tube, followed by desorption with a solvent mixture, typically 95/5 (v/v) methylene (B1212753) chloride/methanol (B129727), and subsequent analysis by GC with a flame ionization detector (GC-FID). keikaventures.com

Headspace GC is another valuable technique, particularly for determining residual solvents in materials like food packaging. brjac.com.br This method analyzes the vapor phase in equilibrium with a solid or liquid sample, which is particularly useful for detecting 1-Methoxy-2-propanol without complex sample preparation. brjac.com.brresearchgate.net Studies have demonstrated the effectiveness of headspace GC for the quantitative analysis of 1-Methoxy-2-propanol, offering a sensitive and accurate alternative to other methods. researchgate.net

The choice of GC column and conditions is critical for achieving optimal separation. Different stationary phases and temperature programs are employed depending on the sample matrix and the presence of other volatile organic compounds. hpst.cz For example, a study on the gas-phase reactions of 1-Methoxy-2-propanol used gas chromatography to identify and quantify reaction products like methyl formate (B1220265), methoxyacetone, and acetaldehyde. acs.org

Table 1: Gas Chromatography Methods for 1-Methoxy-2-Propanol Analysis

| Method | Sample Collection/Preparation | Detector | Application |

| GC-FID | Coconut shell charcoal tube, desorption with methylene chloride/methanol | Flame Ionization Detector (FID) | Analysis of 1-Methoxy-2-propanol and its isomers/acetates. keikaventures.com |

| Headspace GC | Direct analysis of vapor phase above the sample | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Determination of residual 1-Methoxy-2-propanol in food packaging and biological samples. brjac.com.brresearchgate.net |

| Capillary GC | Direct injection or solvent extraction | Flame Ionization Detector (FID) | Simultaneous determination of 1-Methoxy-2-propanol and its metabolite 1,2-propanediol in plasma. nih.gov |

When coupled with Mass Spectrometry (MS), GC becomes a powerful tool for both identifying and quantifying 1-Methoxy-2-propanol. GC-MS provides high specificity by separating compounds based on their mass-to-charge ratio after chromatographic separation. This is particularly important for confirming the identity of 1-Methoxy-2-propanol in complex mixtures and for distinguishing it from its isomers. nih.gov

GC-MS methods have been developed for the sensitive detection of 1-Methoxy-2-propanol in various matrices, including urine and blood, making it suitable for biological monitoring of occupational exposure. nih.govoecd.org For instance, a method involving solvent extraction and GC-MS has a detection limit of 1 µmol/L in urine. nih.gov In situ atmospheric pressure ionization tandem mass spectrometry has also been used to investigate the products of the gas-phase reactions of 1-Methoxy-2-propanol. acs.org

The integration of MS provides definitive identification of analytes, which is crucial in both research and regulatory settings. researchgate.net

Table 2: GC-MS Findings for 1-Methoxy-2-Propanol

| Study Focus | Matrix | Key Findings |

| Biological Monitoring | Urine | A sensitive and reproducible GC-MS method was developed for routine monitoring of free 1-Methoxy-2-propanol. nih.gov |

| Atmospheric Chemistry | Gas Phase | GC-MS was used to identify and quantify the products of the reaction of OH radicals with 1-Methoxy-2-propanol, including methyl formate and methoxyacetone. acs.org |

| Metabolite Analysis | Rat and Mouse Plasma | A capillary GC method was developed to simultaneously determine 1-Methoxy-2-propanol and its metabolite, 1,2-propanediol. nih.gov |

Spectroscopic and Scattering Techniques for Material Properties

Spectroscopic and scattering techniques offer insights into the physical and chemical properties of materials related to 1-Methoxy-2-propanol, such as catalysts used in its synthesis.

Brillouin Light Scattering (BLS) is a non-destructive optical technique that probes the acoustic properties of materials at the micro-scale. carnegiescience.edunih.gov It measures the inelastic scattering of light from thermally excited acoustic waves, or phonons, within a material. carnegiescience.edu This provides information about the material's elastic properties, such as its longitudinal and shear moduli. aps.org While direct BLS studies on 1-Methoxy-2-propanol are not prevalent in the provided search results, the technique is highly relevant for characterizing materials where 1-Methoxy-2-propanol might be used as a solvent or within a mixture. The technique is sensitive to changes in the mechanical properties of materials, which can be influenced by the presence of solvents. amu.edu.pl

The synthesis of 1-Methoxy-2-propanol from propylene (B89431) oxide and methanol is often facilitated by solid catalysts. researchgate.netresearchgate.net Characterizing these catalysts is essential for understanding their activity and selectivity. X-ray Diffraction (XRD) and Electron Microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM) are powerful techniques for this purpose.

XRD is used to determine the crystalline structure and phase composition of the catalyst. For example, in a study using nano metal oxides as catalysts, XRD was used to identify the α-Fe₂O₃ phase, which showed high catalytic performance. researchgate.netrsc.org

SEM and TEM provide information about the morphology and particle size of the catalyst. These techniques were used to characterize nano metal oxide catalysts like Fe₂O₃, CuO, NiO, ZnO, and SnO₂, revealing their nanoscale dimensions which are crucial for their catalytic activity. researchgate.netrsc.org In another study, these techniques were used to characterize Zr,Al-pillared clays (B1170129) and magnesium oxide (MgO) catalysts used in the synthesis of 1-Methoxy-2-propanol. researchgate.netacs.org

Table 3: Catalyst Characterization Techniques for 1-Methoxy-2-Propanol Synthesis

| Catalyst Type | Characterization Technique | Key Findings |

| Nano metal oxides (e.g., α-Fe₂O₃) | XRD, SEM, TEM | Identified crystalline phase and morphology, correlating them with high catalytic activity and selectivity. researchgate.netrsc.org |

| Zr,Al-pillared clays | XRD, FTIR, 27Al MAS NMR | Investigated the influence of textural properties, chemical composition, and acid-base properties on catalytic performance. acs.org |

| Magnesium Oxide (MgO) | FTIR | Studied the reaction mechanism, showing that base sites of moderate strength on MgO were effective for the selective synthesis of 1-Methoxy-2-propanol. researchgate.net |

| Copper-based catalysts | X-ray fluorescence spectra | Determined the elemental composition of catalysts used for the dehydrogenation of 1-methoxy-2-propanol to methoxy (B1213986) acetone. google.com |

Environmental Dynamics and Biogeochemical Transformations of 1 Methoxy 2 Propanol

Atmospheric Chemistry and Photochemical Degradation Pathways

Once released into the atmosphere, 1-Methoxy-2-Propanol (B31579) is subject to chemical transformations, primarily driven by photochemical reactions.

Hydroxyl Radical-Initiated Reactions and Product Formation

The principal degradation pathway for 1-Methoxy-2-Propanol in the atmosphere is its reaction with photochemically generated hydroxyl (OH) radicals. oecd.orgcoleparmer.com This reaction leads to the formation of several degradation products. Laboratory studies have identified the primary products of this reaction in the presence of nitrogen oxides (NOx) to be methyl formate (B1220265), methoxyacetone, and acetaldehyde. acs.orgacs.org The molar formation yields of these products have been quantified as 0.59 for methyl formate, 0.39 for methoxyacetone, and 0.56 for acetaldehyde. acs.orgacs.org The reaction is initiated by the abstraction of a hydrogen atom from the 1-Methoxy-2-Propanol molecule by the OH radical, leading to the formation of a carbon-centered radical, which then undergoes further reactions in the presence of oxygen and NOx. acs.org

Atmospheric Fate Modeling and Persistence Assessment

Atmospheric models are used to predict the persistence and transport of 1-Methoxy-2-Propanol in the air. The atmospheric half-life of 1-Methoxy-2-Propanol is estimated to be relatively short, on the order of a few hours. oecd.orgscbt.com One study reported a half-life of 3.1 hours due to direct reactions with hydroxyl radicals. oecd.org Another estimate, based on a calculated reaction rate constant, predicted a half-life of 24.5 hours. coleparmer.com This rapid degradation suggests that 1-Methoxy-2-Propanol is not persistent in the atmosphere and is unlikely to be transported over long distances. scbt.com Fugacity modeling, which predicts the partitioning of a chemical between different environmental compartments, suggests that at equilibrium, a small fraction (around 9.41%) of 1-Methoxy-2-Propanol will remain in the air, with the majority partitioning to water. oecd.org

Aquatic and Terrestrial Environmental Fate Mechanisms

In aquatic and terrestrial environments, the fate of 1-Methoxy-2-Propanol is primarily governed by biodegradation, partitioning behavior, and hydrolysis.

Biodegradation Kinetics in Aerobic and Anaerobic Environments

1-Methoxy-2-Propanol is considered to be readily biodegradable under aerobic conditions. oecd.orgbasf.com Studies have shown high levels of degradation in various aerobic environments. For instance, 90% degradation was observed after 29 days in water with an industrial inoculum, and 96% degradation was achieved in sewage over 28 days. oecd.org In soil, the half-life of 1-Methoxy-2-Propanol can range from less than one day to 56 days, depending on the soil type and initial concentration. oecd.org

Under anaerobic conditions, the biodegradation of 1-Methoxy-2-Propanol is significantly slower. oecd.org One study reported 38% degradation in anaerobic sewage after 81 days, with a lag period of 30 days. oecd.org Another study investigating its degradation in a binary mixture with ethanol (B145695) found that 1-Methoxy-2-Propanol was the slowest to degrade, exhibiting a lag phase of 11-14 days before degradation commenced. unirioja.es However, research has shown that anaerobic granular sludge in high-rate bioreactors can be acclimated to effectively treat wastewater containing 1-Methoxy-2-Propanol. unirioja.esnih.gov Specific methanogenic activity assays have demonstrated the potential for methane (B114726) production from 1-Methoxy-2-Propanol under anaerobic conditions. nih.gov

Soil and Water Partitioning Behavior

The partitioning behavior of 1-Methoxy-2-Propanol between soil and water is a key factor in determining its mobility in the environment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil particles. For 1-Methoxy-2-Propanol, the reported Koc value is low, ranging from 0 to 50. oecd.org This low Koc value indicates that 1-Methoxy-2-Propanol has a very low affinity for soil and sediment, and is therefore expected to be highly mobile in soil, with a high potential to leach into groundwater. oecd.orgechemi.com

Fugacity modeling supports these findings, predicting that at equilibrium, the vast majority (over 90%) of 1-Methoxy-2-Propanol will partition to the water compartment. oecd.org The log octanol-water partition coefficient (log Pow) is another indicator of a chemical's hydrophobicity and potential for bioaccumulation. The log Pow for 1-Methoxy-2-Propanol is less than 1, suggesting a low potential for bioaccumulation in organisms. basf.comatamanchemicals.comsigmaaldrich.com

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Based on its chemical structure, 1-Methoxy-2-Propanol is not expected to undergo significant hydrolysis under typical environmental pH conditions. scbt.combasf.com Ether groups are generally stable to hydrolysis in water under neutral conditions and at ambient temperatures. scbt.com This stability means that hydrolysis is not a significant degradation pathway for 1-Methoxy-2-Propanol in the environment.

Waste Stream Management and Recycling Research

1-Methoxy-2-propanol (PM), a widely used solvent in industries such as coatings, electronics, and chemical manufacturing, is often present in significant quantities in industrial waste streams. guidechem.comecoinvent.org Due to its economic value and the environmental impact of its disposal, research into effective waste stream management and recycling has become crucial. guidechem.comgoogle.com The primary goals are to recover the solvent for reuse, reduce the volume of hazardous waste, and minimize the environmental footprint associated with its life cycle. uwaterloo.cascbt.com

Waste streams containing 1-methoxy-2-propanol can be complex, often including water, unreacted raw materials, by-products, and other solvents like benzene (B151609) and toluene (B28343). guidechem.com The miscibility of 1-methoxy-2-propanol with water presents a particular challenge for separation. guidechem.comjustia.com Simple distillation is often insufficient for complete separation due to the formation of azeotropes, which are mixtures that boil at a constant temperature and have a fixed composition. google.comjustia.com Therefore, advanced separation technologies are required to achieve the high purity necessary for its reuse.

Several technologies have been investigated and implemented for the recovery and purification of 1-methoxy-2-propanol from waste streams. The choice of technology depends on the composition of the waste stream, the desired purity of the recovered solvent, and economic feasibility.

Pervaporation: This membrane-based separation process has been identified as a successful method for dewatering 1-methoxy-2-propanol mixtures, particularly for breaking the azeotrope it forms with water. justia.comgoogleapis.com The process involves passing the liquid mixture over a hydrophilic membrane that selectively allows water to pass through as vapor. google.comjustia.com This technique can be operated in both batch and continuous modes. justia.com For instance, a mixture containing 55% by weight of 1-methoxy-2-propanol and 45% by weight of water can be effectively separated using this method. google.comjustia.com Pervaporation avoids the need for adding another chemical (an entrainer) to the system and can be more energy-efficient than traditional distillation methods. googleapis.com

Extractive Distillation: This method involves adding a high-boiling point solvent to the mixture to alter the relative volatilities of the components, thereby facilitating separation by distillation. google.com For aqueous solutions of 1-methoxy-2-propanol, solvents like diethylene glycol or triethylene glycol can be used. google.com These extraction solvents decrease the relative volatility of water, allowing the dewatered 1-methoxy-2-propanol to be obtained as the head product in the distillation column. google.com The extraction solvent is then recovered from the bottom stream and recycled. google.com

Biological Treatment: For dilute aqueous waste streams, biological methods offer an environmentally friendly disposal option. Anaerobic digestion using expanded granular sludge bed (EGSB) reactors has been shown to effectively treat wastewater containing 1-methoxy-2-propanol. nih.gov Studies have demonstrated high chemical oxygen demand (COD) removal efficiencies (over 95%) at various temperatures and organic loading rates. nih.gov

Other Purification Steps: Depending on the source of the waste stream, additional purification steps may be necessary. For example, a pre-distillation step can concentrate the methoxy (B1213986) propanol (B110389) isomers and remove high-boiling impurities before the main dewatering process. googleapis.com For applications requiring extremely high purity, such as in the electronics industry, further treatments like filtration or deionization may be employed to remove trace contaminants. guidechem.com

Interactive Table: Solvent Recovery and Purification Technologies

| Technology | Description | Key Parameters/Findings | Relevant For |

|---|---|---|---|

| Pervaporation | A membrane separation process where a liquid mixture is in contact with a membrane that preferentially allows one component (e.g., water) to pass through as a vapor. justia.comgoogleapis.com | Utilizes hydrophilic membranes. Can break the 1-methoxy-2-propanol/water azeotrope. A permeate with 98.9% water content has been achieved. google.com | Dewatering of aqueous mixtures. justia.com |

| Extractive Distillation | A distillation process where a solvent is added to alter the relative volatilities of the mixture's components. google.com | Extraction solvents like diethylene glycol or triethylene glycol are used. The solvent should have a boiling point of at least 130°C. google.com | Separation from aqueous solutions. google.com |

| Anaerobic Digestion (EGSB Reactor) | Biological treatment of wastewater containing the solvent to break it down into methane and carbon dioxide. nih.gov | Achieved >95% COD removal. Operable at ambient temperatures (18-25°C). nih.gov | Treatment of dilute wastewater. nih.gov |

| Pre-distillation | An initial distillation step to concentrate the solvent and remove some impurities before the main separation process. googleapis.com | Can concentrate methoxy propanol isomers to 10-50% by weight. googleapis.com | Concentrating the solvent from complex waste streams. googleapis.com |

Azeotropic distillation is a specialized distillation technique used to separate mixtures that form azeotropes. Since 1-methoxy-2-propanol forms azeotropes with water and has a boiling point close to other common industrial solvents like toluene and benzene, this method is of particular interest for its recovery. guidechem.comjustia.com The process involves adding a substance known as an entrainer, which forms a new, lower-boiling azeotrope with one or more of the components in the original mixture.

One of the primary challenges in recycling 1-methoxy-2-propanol is its separation from water. justia.com While some sources state that conventional azeotropic distillation methods were not successful for the water/1-methoxy-2-propanol system, others describe processes that utilize this principle. justia.comgoogleapis.com For instance, in the purification of iohexol, water is removed by azeotropic distillation with 1-methoxy-2-propanol, and fresh solvent is added to replace what is distilled off. googleapis.com

Research has also focused on separating 1-methoxy-2-propanol from other organic solvents. A notable example is the separation from toluene. Given their close boiling points (approx. 119°C for 1-methoxy-2-propanol and 111°C for toluene), simple distillation is ineffective. guidechem.com Research has demonstrated the use of anhydrous ethanol as an entrainer in an azeotropic distillation process to separate high-purity 1-methoxy-2-propanol. guidechem.com The process involves controlling the distillation tower in an intermittent production mode, with specific parameters for heating, reflux, and distillate removal to achieve stable output. guidechem.com

Interactive Table: Azeotropic Distillation Parameters

| Mixture Component | Entrainer | Process Conditions | Outcome |

|---|---|---|---|

| Water | 1-Methoxy-2-propanol itself can act as an azeotropic agent with water. googleapis.com | Distillation at atmospheric pressure; fresh 1-methoxy-2-propanol is added to replace the distilled azeotrope. googleapis.com | Removal of water from a reaction mixture. googleapis.com |

| Toluene/Benzene | Anhydrous Ethanol guidechem.com | Intermittent production process with controlled steam pressure (0.3-0.4 MPa) and a total reflux time of 36-60 minutes. guidechem.com | Separation of high-purity 1-methoxy-2-propanol from the waste liquid. guidechem.com |

Research on Functional Applications and Industrial Process Innovation Involving 1 Methoxy 2 Propanol

Role as a High-Performance Solvent in Advanced Materials

1-Methoxy-2-Propanol's unique combination of properties, including its fast evaporation rate, low surface tension, and ability to dissolve a wide range of substances, makes it a high-performance solvent in the formulation of advanced materials. saiper.comdow.com It offers better viscosity reduction compared to heavier molecular weight glycol ethers, which is particularly effective in high-solids systems. saiper.com

In the coatings industry, 1-Methoxy-2-Propanol (B31579) is a versatile solvent that provides good solvency for an extensive variety of resins. saiper.comnbinno.com It is used in formulations for automotive, architectural, and industrial maintenance coatings. ethersolvent.comethersolvent.com Its complete water miscibility and effective coupling ability are key properties for its use in water-reducible alkyd coatings and as a substitute for certain E-series glycol ethers. saiper.comatamanchemicals.com

In printing inks, PGME is used as a carrier solvent to regulate drying times. atamanchemicals.com It is suitable for solvent-based gravure and flexographic printing inks and as a solvent blend for water-based silk screen printing inks. atamanchemicals.comsaiper.com It also functions as a tailing agent for inks on high-speed presses and a coupling agent for resins and dyes in water-based inks. atamanchemicals.comnbinno.com

| Resin Compatibility | Application Area |

| Acrylics | Coatings, Inks saiper.competrotejaratirsa.com |

| Epoxies | Coatings saiper.com |

| Alkyds | Coatings saiper.com |

| Polyesters | Coatings saiper.com |

| Polyurethanes | Coatings saiper.comatamanchemicals.com |

| Nitrocellulose | Coatings, Inks saiper.competrotejaratirsa.com |

The electronics and semiconductor industries utilize high-purity, electronic-grade 1-Methoxy-2-Propanol for several critical processes. dow.comspecialchem.com Its powerful solvency and low surface tension make it a preferred solvent in thinner formulations and for edge bead removal in photolithography. dow.combloomtechz.com In these applications, PGME helps to achieve uniform coatings of photoresist on wafers by adjusting the formulation's viscosity and flowability. bloomtechz.com

Furthermore, it is employed as a cleaning agent for developing photoresists, removing solder flux and masks, and in the manufacturing of copper-clad laminates used for circuit boards. saiper.comatamanchemicals.com Its low metal ion content is a critical purity requirement for these sensitive electronic applications. dow.com

Coalescing Agent Mechanisms in Polymer Systems

In water-based latex paints and coatings, 1-Methoxy-2-Propanol functions as an effective coalescing agent. atamanchemicals.comatamanchemicals.comethersolvent.com The mechanism of film formation in these systems involves the evaporation of water, which forces the dispersed polymer particles closer together. pcimag.com For a durable, continuous film to form, these particles must be soft enough to fuse, or coalesce. pcimag.com

The ability of a polymer to form a film is dependent on its minimum film-formation temperature (MFFT). pcimag.com If the application temperature is below the polymer's MFFT, the film will fail to form properly, leading to defects like cracking. coatingsworld.com 1-Methoxy-2-Propanol acts as a temporary plasticizer, partitioning into the polymer particles and lowering the MFFT of the system. coatingsworld.compcimag.com This allows for proper film formation at a lower temperature. After the film has formed, the PGME, being a volatile organic compound (VOC), evaporates from the coating. pcimag.com It demonstrates excellent coalescing performance in various resin systems, including acrylics, styrene-acrylics, and polyvinyl acetates. ethersolvent.comethersolvent.com

Development of 1-Methoxy-2-Propanol Derivatives for Specialized Uses

The primary industrial application of 1-Methoxy-2-Propanol is as a chemical intermediate for the production of its acetate (B1210297) ester derivative, 1-methoxy-2-propyl acetate (PMA or PGMEA). atamanchemicals.comatamanchemicals.com This derivative is synthesized via an esterification reaction between 1-Methoxy-2-Propanol and acetic acid. google.comgoogle.com

PGMEA is itself a high-performance, low-toxicity industrial solvent with strong solubility for both polar and non-polar substances. atamanchemicals.comchemicalbook.com It is extensively used in the electronics industry as a solvent for photoresist formulations in semiconductor and LCD manufacturing. atamanchemicals.comdynai.comechemi.com In coatings and inks, PGMEA is often used as an alternative to ethoxyethyl acetate, serving as a carrier solvent for resins like acrylics, epoxies, and polyesters that are incompatible with water. atamanchemicals.comchemicalbook.com

Beyond its major acetate derivative, chiral forms of 1-Methoxy-2-Propanol are used as reactants in the synthesis of specialized molecules. For instance, (R)-(-)-1-Methoxy-2-propanol is a reactant used to prepare key intermediates for phenylethyl benzamide (B126) derivatives, which have potential applications as glucokinase activators, and for chiral pyrazolopyrimidinone (B8486647) derivatives investigated as potential enzyme inhibitors. sigmaaldrich.com

Computational Chemistry and Molecular Modeling of 1 Methoxy 2 Propanol Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways for the synthesis of 1-methoxy-2-propanol (B31579). A primary synthesis route involves the reaction of propylene (B89431) oxide with methanol (B129727). atamanchemicals.comresearchgate.net The catalyst used in this reaction plays a critical role in determining the product distribution. Basic catalysts, like magnesium oxide (MgO), predominantly yield 1-methoxy-2-propanol, whereas acidic catalysts lead to the formation of its isomer, 2-methoxy-1-propanol. researchgate.net

In-depth studies using methods like FT-IR have revealed the mechanism on solid base catalysts. On MgO, methanol readily dissociates into a methoxide (B1231860) anion and a proton. Propylene oxide adsorbs onto the catalyst surface, generating propylene-like species through a carbanion intermediate. The subsequent reaction follows an anti-Markovnikov addition of the methoxide to the propylene-like species, resulting in high selectivity towards 1-methoxy-2-propanol. researchgate.net

Quantum calculations can also predict the energetics of various reaction pathways. For instance, in the context of related glycol ether reactions, calculations have been used to determine activation barriers for different formation routes, helping to identify the most plausible reaction mechanisms under specific conditions. researchgate.net Similarly, theoretical investigations into the atmospheric degradation of related compounds utilize quantum chemical calculations to estimate bond dissociation energies and identify reactive sites for oxidation.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the liquid structure and intermolecular interactions of 1-methoxy-2-propanol systems. These simulations model the movement of atoms and molecules over time, providing a detailed picture of behaviors that govern macroscopic properties.

Studies on binary mixtures containing 1-methoxy-2-propanol use MD simulations to analyze structural characteristics. x-mol.net By calculating functions like the radial distribution function (RDF), researchers can gain insights into the intermolecular forces, particularly hydrogen bonding patterns. x-mol.netnih.gov 1-methoxy-2-propanol possesses both an ether group and a hydroxyl group, allowing it to act as both a hydrogen bond donor and acceptor. atamanchemicals.com

The analysis of these simulations reveals how 1-methoxy-2-propanol molecules interact with themselves and with other molecules in a mixture. For example, in mixtures with water or alcohols, complex hydrogen-bonding networks are formed. acs.org Understanding these interactions at a microscopic level is key to explaining thermodynamic properties like excess molar volume and deviations in isentropic compressibility observed in experiments. acs.org Quantum chemistry calculations can complement these simulations by exploring the interactions between molecules, such as the separation of 1-methoxy-2-propanol and water using organic solvents. researchgate.net

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling is essential for the design and optimization of separation processes, such as distillation, involving 1-methoxy-2-propanol. This often involves modeling vapor-liquid equilibrium (VLE) data.

Accurate VLE data is fundamental for designing separation columns. acs.org Experimental VLE data for binary systems containing 1-methoxy-2-propanol, such as with water, 2-methoxy-1-propanol, and 1,2-propanediol, have been measured at various pressures. researchgate.netacs.orgacs.org For instance, the (water + 1-methoxy-2-propanol) system exhibits positive deviations from Raoult's law and forms an azeotrope. researchgate.netacs.org In contrast, the (1-methoxy-2-propanol + 2-methoxy-1-propanol) system shows a negative deviation. researchgate.netacs.org

This experimental data is often correlated using thermodynamic models. The Antoine equation is commonly used to correlate the vapor pressure of pure components as a function of temperature. researchgate.net

Below is a table summarizing experimental VLE data for a binary system of 1-methoxy-2-propanol (1) and water (2) at 363.15 K.

| Mole Fraction x1 (Liquid) | Mole Fraction y1 (Vapor) | Pressure (kPa) |

| 0.0000 | 0.0000 | 70.13 |

| 0.0499 | 0.2821 | 87.23 |

| 0.0993 | 0.3662 | 92.42 |

| 0.1999 | 0.4281 | 96.12 |

| 0.4005 | 0.4721 | 97.43 |

| 0.5985 | 0.5212 | 95.83 |

| 0.8001 | 0.6334 | 88.54 |

| 0.8997 | 0.7513 | 79.23 |

| 1.0000 | 1.0000 | 64.12 |

This is a sample representation of VLE data. Actual experimental values can be found in cited literature.

To correlate experimental VLE data and account for the non-ideal behavior of the liquid phase, activity coefficient models are widely used. The Universal Quasi-chemical (UNIQUAC) and Non-Random Two-Liquid (NRTL) models are among the most successful and frequently applied for systems containing 1-methoxy-2-propanol. researchgate.netacs.orgacs.org

These models use binary interaction parameters, which are regressed from experimental data, to calculate activity coefficients. The activity coefficients, in turn, are used in the VLE calculation to relate the liquid phase composition to the vapor phase composition. iupac.org

For the binary systems involving 1-methoxy-2-propanol with water, 2-methoxy-1-propanol, toluene (B28343), and 1,2-propanediol, both the UNIQUAC and NRTL models have been shown to correlate the experimental VLE data with good accuracy. researchgate.netacs.orgacs.orgresearchgate.net The choice between the models often depends on the specific system and the temperature/pressure range, but both provide a reliable representation of the phase behavior, which is crucial for process simulation and design. researcher.life

The binary interaction parameters derived from these models are essential for simulating separation processes in software like Aspen Plus.

Table of Binary Interaction Parameters for UNIQUAC and NRTL Models System: 1-Methoxy-2-Propanol (1) + Water (2) at 101.3 kPa

| Model | Parameter | Value |

| NRTL | Δg₁₂ (J/mol) | 1656.6 |

| Δg₂₁ (J/mol) | 4991.2 | |

| α₁₂ | 0.466 | |

| UNIQUAC | Δu₁₂ (J/mol) | 396.65 |

| Δu₂₁ (J/mol) | 260.84 |

Parameters are illustrative and depend on the specific data set and regression method. Source: Derived from data in acs.org.

Isomeric Comparison and Structure Activity Relationship Research of Propylene Glycol Ethers

Differential Reactivity and Metabolic Pathways of 1-Methoxy-2-Propanol (B31579) and 2-Methoxy-1-Propanol

The structural variance between the α- and β-isomers of propylene (B89431) glycol methyl ether significantly influences their metabolic pathways within the body. The primary metabolic route for 1-methoxy-2-propanol (α-isomer) involves its conversion to propylene glycol. nih.gov A minor pathway includes conjugation to glucuronide or sulfate (B86663). nih.gov

In contrast, the metabolism of 2-methoxy-1-propanol (β-isomer) follows a different course. This isomer is primarily detoxified by alcohol and aldehyde dehydrogenases. scbt.com This process leads to the formation of 2-methoxypropionic acid. scbt.com Studies in rats have shown that after oral administration of the β-isomer, the major urinary metabolite is 2-methoxypropionic acid. scbt.com

The principal metabolic pathway for the α-isomer is hepatic O-demethylation. scbt.com This distinction in metabolic processing is a key aspect of their differential toxicological profiles.

Table 1: Comparison of Metabolic Pathways

| Feature | 1-Methoxy-2-Propanol (α-isomer) | 2-Methoxy-1-Propanol (β-isomer) |

|---|---|---|

| Primary Metabolic Pathway | Metabolism to propylene glycol nih.gov | Oxidation via alcohol/aldehyde dehydrogenase scbt.com |

| Major Metabolite | Propylene glycol nih.gov | 2-methoxypropionic acid scbt.com |

| Key Enzymatic Process | Hepatic O-demethylation scbt.com | Alcohol/aldehyde dehydrogenase activity scbt.com |

| Minor Pathway | Glucuronide or sulfate conjugation nih.gov | Not specified |

Comparative Environmental Behavior of Isomers

The environmental fate and behavior of the two isomers of propylene glycol methyl ether also exhibit notable differences. 1-methoxy-2-propanol is considered to be readily biodegradable. oecd.org When released into the soil, it has the potential to leach into groundwater. uwaterloo.ca In the atmosphere, it is expected to have a half-life of approximately 3.1 hours due to reactions with photochemically produced hydroxyl radicals. oecd.org

For 2-methoxy-1-propanol, modeling data suggests an atmospheric half-life of about 0.54 days, as it also reacts with hydroxyl radicals. canada.ca It is not expected to persist in the environment and has a low potential for bioaccumulation. canada.ca Fugacity modeling indicates that if released into the air, a significant portion is expected to partition to the soil (88.6%), with smaller amounts partitioning to water (5.87%) and sediment (3.58%). canada.ca If released into water, the majority is expected to remain in the water (62.1%) or partition to sediment (37.9%). canada.ca Both isomers are completely miscible in water. canada.cauwaterloo.ca

Table 2: Comparative Environmental Fate

| Environmental Parameter | 1-Methoxy-2-Propanol (α-isomer) | 2-Methoxy-1-Propanol (β-isomer) |

|---|---|---|

| Biodegradability | Readily biodegradable oecd.org | Not expected to be persistent canada.ca |

| Atmospheric Half-life | ~3.1 hours oecd.org | ~0.54 days canada.ca |

| Bioaccumulation Potential | Not expected to significantly bioaccumulate uwaterloo.ca | Low potential canada.ca |

| Behavior in Soil | May leach into groundwater uwaterloo.ca | Expected to partition to soil if released to air canada.ca |

| Water Solubility | Miscible uwaterloo.ca | Completely miscible canada.ca |

Regulatory Science and Environmental Policy Research for 1 Methoxy 2 Propanol

Chemical Substance Assessment Frameworks and Methodologies

The assessment of 1-Methoxy-2-Propanol (B31579) (PGME) involves various national and international frameworks designed to evaluate the risks associated with chemical substances. These frameworks utilize comprehensive methodologies to determine potential hazards and exposures.

In Canada, for instance, 2-Methoxypropanol, a substance related to 1-Methoxy-2-Propanol, underwent a screening assessment because it was identified as a high priority for action under the Ministerial Challenge. canada.ca This was due to its potential for human exposure and its classification by the European Commission for developmental toxicity. canada.ca Such assessments are a critical component of regulatory frameworks like the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.ca

Globally, frameworks such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are employed. Under GHS, PGME is classified as hazardous for its flammability and its potential to cause drowsiness and dizziness. lyondellbasell.com However, it is noted to have low acute toxicity across oral, dermal, and inhalation routes of exposure. lyondellbasell.com

The Organisation for Economic Co-operation and Development (OECD) provides a platform for member countries to share data on chemical assessments. For 1-Methoxy-2-propyl acetate (B1210297) (PMA), a related compound that hydrolyzes to PGME in the body, it is presumed that their systemic toxicities are similar. oecd.org The OECD SIDS (Screening Information Dataset) assessment for PGME concluded it is of low priority for further work based on its low acute toxicity profile. oecd.org

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation governs the use of chemical substances. sigmaaldrich.com Methodologies under REACH, such as read-across and tiered exposure assessments, are used to characterize risks. sigmaaldrich.com These assessments cover various stages, from manufacturing to consumer use, to ensure a high level of protection for human health and the environment. cefic.org

In Japan, the Chemical Substances Control Law (CSCL) includes a system for Priority Assessment Chemical Substances (PACSs). nite.go.jp This framework identifies substances that require a priority assessment of their potential risks. nite.go.jp

These assessment frameworks are supported by detailed research findings on the substance's properties.

Interactive Data Table: Regulatory Assessment Details for 1-Methoxy-2-Propanol (PGME)

| Assessment Parameter | Finding | Regulatory Framework/Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Low | GHS, OECD SIDS lyondellbasell.comoecd.org |

| Flammability | Flammable liquid and vapor | GHS lyondellbasell.comsafety-kleen.com |

| Developmental Toxicity (for related 2-Methoxypropanol) | Classified by European Commission | Canadian Environmental Protection Act, 1999 canada.ca |

| Skin and Eye Irritation | Not a skin irritant, slightly irritating to the eye | OECD SIDS oecd.org |

| Carcinogenicity | Not considered carcinogenic | GHS lyondellbasell.com |

| Genotoxicity/Mutagenicity | Not mutagenic | GHS lyondellbasell.com |

Environmental Exposure Pathway Analysis

Understanding the potential pathways for 1-Methoxy-2-Propanol (PGME) to enter and move through the environment is crucial for assessing its ecological impact. This analysis involves examining its release, transport, and fate in various environmental compartments.

PGME is used in a wide array of industrial and commercial products, including paints, varnishes, inks, and cleaners. oecd.org Its primary use in the US is in the production of propylene (B89431) glycol methyl ether acetate (PMA), surface coatings, and cleaners. oecd.org Due to these uses, releases to the environment are possible, with reported releases in Canada being less than 100 kg per year, primarily to the air. canada.ca

Once released, the environmental fate of PGME is governed by its physical and chemical properties. Fugacity-based modeling suggests that PGME is likely to partition to water compartments, such as surface water and groundwater, with smaller amounts remaining in air, soil, and sediment. oecd.org

The substance is not persistent in the environment. oecd.org In the atmosphere, it has an estimated half-life of 3.1 hours due to reactions with hydroxyl radicals. oecd.org PGME is also readily biodegradable under aerobic conditions. oecd.org When released into the soil, it may leach into groundwater but is also expected to biodegrade to a moderate extent. uwaterloo.ca

Bioaccumulation of PGME in the food web is not expected to be significant. oecd.orguwaterloo.ca This is supported by a low estimated bioconcentration factor (BCF) of less than 100. uwaterloo.ca Modeling of the bioaccumulation factor (BAF) in fish also indicates that the substance is not likely to bioconcentrate or biomagnify. canada.ca

Interactive Data Table: Environmental Fate and Transport of 1-Methoxy-2-Propanol (PGME)

| Environmental Compartment | Predominant Fate/Process | Key Finding | Source |

| Air | Photochemical degradation | Half-life of approximately 3.1 hours. oecd.org | OECD SIDS oecd.org |

| Water | Partitioning and Biodegradation | Expected to partition to water and biodegrade. oecd.orguwaterloo.ca | OECD SIDS, J.T. Baker MSDS oecd.orguwaterloo.ca |

| Soil | Leaching and Biodegradation | May leach into groundwater but also biodegrades. uwaterloo.ca | J.T. Baker MSDS uwaterloo.ca |

| Biota | Bioaccumulation Potential | Not expected to bioaccumulate significantly. canada.caoecd.org | OECD SIDS, Environment Canada canada.caoecd.org |

Monitoring Strategies for Environmental Levels

While environmental monitoring data for PGME is noted as not being widely available, strategies for monitoring its levels are informed by its properties and potential exposure routes. oecd.org Biological monitoring is considered an appropriate tool for assessing occupational exposure, especially since PGME can be absorbed through the skin. nih.gov

For environmental monitoring, the focus would likely be on the compartments where the substance is expected to partition, namely water. oecd.org Monitoring of industrial effluents and wastewater treatment plant outputs could provide data on releases into aquatic environments. Given its use in various consumer and industrial products, monitoring of indoor air quality can also be a relevant strategy, as some studies have detected its alpha isomer in indoor air. canada.ca

Analytical methods for detecting PGME have been developed, primarily for biological monitoring in occupational settings. These methods, such as gas chromatography-mass spectrometry (GC-MS), are sensitive and specific for determining free PGME in urine. nih.gov Similar analytical techniques could be adapted for environmental media like water and air. For instance, headspace gas chromatography has been used for analyzing free and conjugated 1-methoxy-2-propanol in urine. thegoodscentscompany.com

The development of monitoring strategies also benefits from biomonitoring studies that help to understand the kinetics of the substance in the human body, providing context for interpreting monitoring data. nih.gov

Q & A

Basic Research Questions

Q. How can the chemical structure of EC 266-986-1 be reliably characterized for reproducibility in experimental studies?

- Methodology : Use spectroscopic techniques (e.g., NMR, FT-IR, mass spectrometry) to confirm structural integrity. Cross-validate results with computational simulations (e.g., density functional theory). Purity should be assessed via HPLC or GC-MS, with thresholds ≥95% for experimental validity .

- Data Handling : Document raw spectra and computational parameters in supplementary materials to enable replication .

Q. What experimental protocols ensure safe handling and storage of EC 266-986-1 in laboratory settings?

- Design : Refer to SDS (Safety Data Sheets) for hazard classification. Implement inert-atmosphere storage (e.g., argon) if the compound is air-sensitive. Use gloveboxes for synthesis or manipulation of hygroscopic derivatives .

Q. How should researchers design baseline studies to establish EC 266-986-1’s physicochemical properties?

- Framework : Apply P-E/I-C-O (Population-Exposure/Intervention-Comparison-Outcome) to define variables. For example:

- Population: EC 266-986-1 in solvent X.

- Outcome: Solubility, thermal stability (DSC/TGA), and reactivity under varying pH .

- Validation : Use triplicate measurements and report confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data for EC 266-986-1’s catalytic or biological activity?

- Analysis : Conduct systematic error analysis (e.g., instrument calibration, environmental controls). Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. Replicate studies under identical conditions, documenting batch-to-batch variability .

- Case Study : If conflicting bioactivity results arise, validate assay conditions (e.g., cell line viability, endotoxin levels) and adjust for confounding variables .

Q. How can mechanistic studies on EC 266-986-1 be optimized to isolate reaction pathways or biological targets?

- Techniques : Use isotopic labeling (e.g., ²H, ¹³C) to track metabolic or synthetic pathways. Pair with in silico docking studies (AutoDock, Schrödinger) to predict binding affinities. Validate via knock-out models or competitive inhibition assays .

- Data Integration : Merge kinetic data (e.g., Arrhenius plots) with computational outputs to model free energy landscapes .

Q. What advanced methodologies validate the compound’s stability in long-term environmental or pharmacological studies?

- Design : Accelerated stability testing (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Monitor degradation products via LC-MS and correlate with computational degradation predictions (e.g., DFT or MD simulations) .

- Reporting : Include raw stability data in supplementary files with metadata on storage conditions .

Data Management & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental results for EC 266-986-1?

- Troubleshooting : Re-parameterize computational models using experimental data (e.g., refining force fields in MD simulations). Cross-check with alternative software (Gaussian vs. ORCA) .

- Documentation : Provide open-access datasets (e.g., via Zenodo) with version control to track model iterations .

Q. What criteria ensure ethical and rigorous peer review of studies involving EC 266-986-1?

- Guidelines : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose synthesis protocols, safety data, and conflicts of interest transparently .

- Reproducibility : Require raw data submission and independent validation steps (e.g., third-party replication) .

Tables for Methodological Reference

| Research Stage | Key Variables | Tools/Methods | Validation Criteria |

|---|---|---|---|

| Synthesis | Purity, yield | HPLC, GC-MS | ≥95% purity, RSD ≤2% |

| Stability Testing | Degradation products | LC-MS, accelerated aging | ICH Q1A compliance |

| Computational Modeling | Binding energy, reaction pathways | DFT, MD simulations | ΔG ≤ ±2 kcal/mol vs. experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.